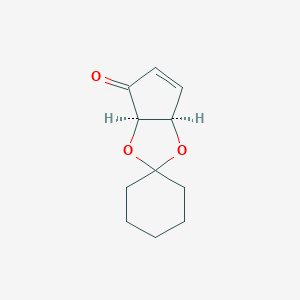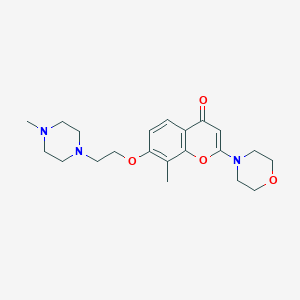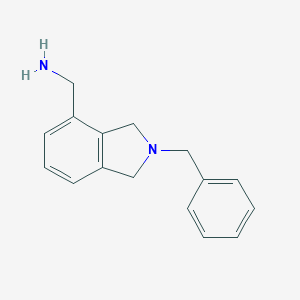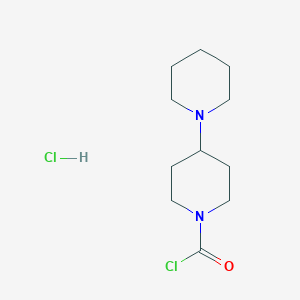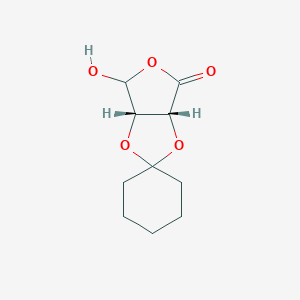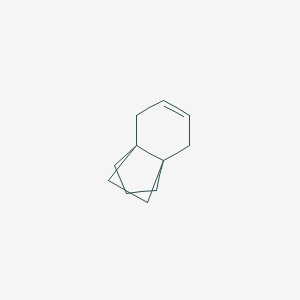
Tricyclo(4.3.2.0(1,6))undeca-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(4.3.2.0(1,6))undeca-3-ene, also known as TCU, is a bicyclic organic compound that has attracted significant research interest due to its unique chemical properties and potential applications in various fields. TCU is a highly strained molecule that is characterized by its rigid and stable structure, which makes it an ideal candidate for use in chemical synthesis, catalysis, and drug discovery. In
Wirkmechanismus
The mechanism of action of Tricyclo(4.3.2.0(1,6))undeca-3-ene is not well understood, but it is believed to interact with various enzymes and proteins in the body. Tricyclo(4.3.2.0(1,6))undeca-3-ene has been shown to inhibit the activity of certain enzymes, which may contribute to its potential therapeutic effects. Further research is needed to elucidate the exact mechanism of action of Tricyclo(4.3.2.0(1,6))undeca-3-ene.
Biochemische Und Physiologische Effekte
Tricyclo(4.3.2.0(1,6))undeca-3-ene has been shown to have various biochemical and physiological effects. In animal studies, Tricyclo(4.3.2.0(1,6))undeca-3-ene has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Tricyclo(4.3.2.0(1,6))undeca-3-ene has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tricyclo(4.3.2.0(1,6))undeca-3-ene is its highly strained and stable structure, which makes it an ideal candidate for use in various chemical reactions. Tricyclo(4.3.2.0(1,6))undeca-3-ene also has potential applications in drug discovery, where it can be used as a scaffold for the design of new drugs. However, Tricyclo(4.3.2.0(1,6))undeca-3-ene is a highly reactive molecule and can be challenging to work with in the laboratory. Additionally, the synthesis of Tricyclo(4.3.2.0(1,6))undeca-3-ene is a challenging task, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on Tricyclo(4.3.2.0(1,6))undeca-3-ene. One area of research is the development of new synthesis methods for Tricyclo(4.3.2.0(1,6))undeca-3-ene, which could improve the yield and efficiency of the process. Another area of research is the elucidation of the mechanism of action of Tricyclo(4.3.2.0(1,6))undeca-3-ene, which could provide insights into its potential therapeutic effects. Additionally, further research is needed to explore the potential applications of Tricyclo(4.3.2.0(1,6))undeca-3-ene in drug discovery, catalysis, and other fields.
Synthesemethoden
The synthesis of Tricyclo(4.3.2.0(1,6))undeca-3-ene is a challenging task due to the highly strained nature of the molecule. Currently, there are several methods available for the synthesis of Tricyclo(4.3.2.0(1,6))undeca-3-ene, including the Diels-Alder reaction, which involves the reaction of cyclopentadiene with 1,3-cyclohexadiene in the presence of a catalyst. Another method is the thermal rearrangement of bicyclo[3.2.0]hept-2-ene, which yields Tricyclo(4.3.2.0(1,6))undeca-3-ene as a byproduct. The synthesis of Tricyclo(4.3.2.0(1,6))undeca-3-ene is an area of active research, and new methods are continually being developed to improve the yield and efficiency of the process.
Wissenschaftliche Forschungsanwendungen
Tricyclo(4.3.2.0(1,6))undeca-3-ene has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of organic synthesis, where Tricyclo(4.3.2.0(1,6))undeca-3-ene can be used as a building block for the synthesis of complex organic molecules. Tricyclo(4.3.2.0(1,6))undeca-3-ene has also been shown to have catalytic properties, making it a useful catalyst in various chemical reactions. In addition, Tricyclo(4.3.2.0(1,6))undeca-3-ene has potential applications in drug discovery, where it can be used as a scaffold for the design of new drugs.
Eigenschaften
CAS-Nummer |
136630-09-6 |
|---|---|
Produktname |
Tricyclo(4.3.2.0(1,6))undeca-3-ene |
Molekularformel |
C11H16 |
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
tricyclo[4.3.2.01,6]undec-3-ene |
InChI |
InChI=1S/C11H16/c1-2-5-11-7-3-6-10(11,4-1)8-9-11/h1-2H,3-9H2 |
InChI-Schlüssel |
AEVSDMKEZBQELO-UHFFFAOYSA-N |
SMILES |
C1CC23CCC2(C1)CC=CC3 |
Kanonische SMILES |
C1CC23CCC2(C1)CC=CC3 |
Synonyme |
Tricyclo(4.3.2.0(1,6))undeca-3-ene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



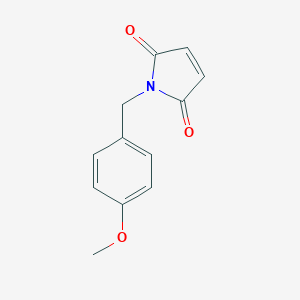
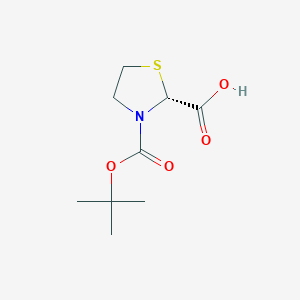
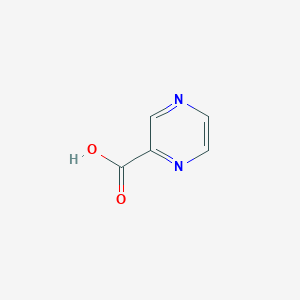
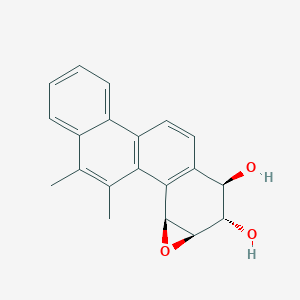
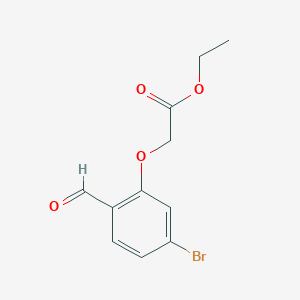
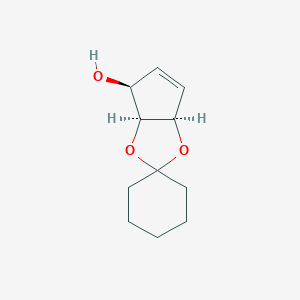
![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)
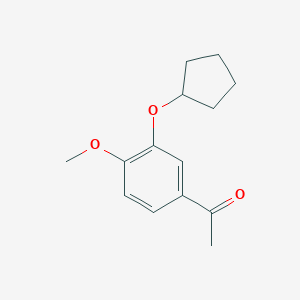
![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)
